4,4'-Dihydroxyantipyrine
Overview
Description
. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Dihydroxyantipyrine can be synthesized through the oxidative deamination of aminopyrine . The process involves the use of specific reagents and conditions to achieve the desired product. The reaction typically requires a controlled environment to ensure the purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of 4,4’-Dihydroxyantipyrine involves large-scale synthesis using automated high-performance liquid chromatographic systems. These systems allow for the efficient separation and purification of the compound from its precursors and by-products .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dihydroxyantipyrine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 4,4’-Dihydroxyantipyrine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
4,4’-Dihydroxyantipyrine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is employed in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4,4’-Dihydroxyantipyrine involves its interaction with specific molecular targets and pathways. As a metabolite of antipyrine, it is thought to act primarily in the central nervous system by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis . This inhibition increases the pain threshold and exerts analgesic and antipyretic effects.
Comparison with Similar Compounds
4-Hydroxyantipyrine: A closely related compound with similar structural features and applications.
Norantipyrine: Another metabolite of antipyrine with distinct metabolic pathways.
3-Hydroxymethylantipyrine: A derivative with unique chemical properties and uses.
Uniqueness: 4,4’-Dihydroxyantipyrine is unique due to its dual hydroxyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-hydroxy-2-(4-hydroxyphenyl)-1,5-dimethylpyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-10(15)11(16)13(12(7)2)8-3-5-9(14)6-4-8/h3-6,14-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTYDPBZSLDXIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40993548 | |
Record name | 4-Hydroxy-2-(4-hydroxyphenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40993548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72732-51-5 | |
Record name | 4,4'-Dihydroxyantipyrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072732515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-2-(4-hydroxyphenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40993548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 4,4'-dihydroxyantipyrine (DOHA) and how is it formed?
A: this compound (DOHA) is a major metabolite of the drug antipyrine. It is formed through the oxidative metabolism of antipyrine by specific enzymes in the cytochrome P450 family. [, , , ]
Q2: Why is the study of antipyrine and its metabolites like DOHA important in pharmacology?
A: Antipyrine is considered a model drug for studying drug metabolism in vivo. Analyzing its metabolic profile, including the formation of DOHA, helps researchers understand how different factors, such as genetic variations, diseases, and drug interactions, can influence drug-metabolizing enzymes. [, , , ]
Q3: Do different species metabolize antipyrine to form DOHA at the same rate?
A: No, the ratio of antipyrine metabolites, including DOHA, varies between species. For example, in humans, 4-hydroxyantipyrine is the main metabolite, while in rats, 3-hydroxymethylantipyrine and DOHA constitute a greater proportion. []
Q4: Can environmental factors or other drugs affect DOHA formation?
A: Yes, certain drugs and environmental factors can influence the activity of drug-metabolizing enzymes, thereby affecting the formation of DOHA. Studies have shown that enzyme inducers like phenobarbital increase the formation of DOHA, while inhibitors like 9-hydroxyellipticine and allylisopropylacetamide decrease its formation. [, , ]
Q5: How is DOHA quantified in biological samples?
A: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed techniques to quantify DOHA in biological samples such as urine, plasma, and bile. These methods often involve extraction procedures and comparison with authentic DOHA standards for accurate quantification. [, ]
Q6: Are there sex-related differences in the metabolism of antipyrine and the formation of DOHA?
A: Yes, research suggests that sex hormones can influence the activity of specific drug-metabolizing enzymes. Studies in dwarf goats have shown that testosterone can suppress the formation of DOHA, highlighting the impact of sex and hormonal status on drug metabolism. []
Q7: What are the implications of inter-individual variability in DOHA formation?
A: Inter-individual variability in DOHA formation reflects differences in drug-metabolizing enzyme activity, which can arise from genetic factors, environmental exposures, and disease states. This variability can influence drug efficacy and the risk of adverse effects. []
Q8: What is the significance of understanding the metabolic pathways of antipyrine and the formation of metabolites like DOHA?
A8: Gaining a deeper understanding of antipyrine metabolism, including the formation of DOHA, provides valuable insights into:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.